N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O2 and its molecular weight is 299.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview
N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound with potential applications in scientific research, particularly in pharmacology and biochemistry. Its structure suggests utility in the synthesis of pharmaceuticals, particularly as it relates to the piperazine and acetamide functional groups, which are commonly found in drugs with antihistaminic, antibacterial, and antifungal properties.
Pharmacological Research
Piperazine derivatives, such as this compound, are investigated for their pharmacological properties, including their role as antihistamines and their potential in treating allergic conditions. Cetirizine, a piperazine antihistamine, is an example of the therapeutic application of such compounds in treating urticaria and allergic rhinitis (Arlette, 1991). Additionally, derivatives have been explored for their cytotoxic activities, indicating potential in cancer research and therapy (Sobolevskaya et al., 2007).
Bioactive Compound Synthesis
The synthesis of compounds like Efletirizine hydrochloride, which is a histamine H1 receptor antagonist, from related chemical precursors highlights the relevance of this compound in medicinal chemistry. Such compounds offer insights into the design and development of new drugs with improved efficacy and safety profiles (Lifang, 2011).
Memory Enhancement Studies
Research on the effects of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide on memory in mice underscores the potential of this compound and its analogs in neurological and cognitive science. These studies contribute to understanding how modifications in the piperazine core structure can influence cognitive functions (Ming-zhu, 2008).
Environmental Impact of Related Compounds
Investigations into the environmental impact and metabolism of chloroacetamide herbicides provide context for studying the behavior and degradation of chemically related compounds in ecosystems. Understanding the biodegradation pathways and environmental fate of such chemicals is crucial for assessing their safety and ecological impact (Coleman et al., 2000).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-5-3-12(4-6-13)16-14(18)11-17-9-7-15-8-10-17;/h3-6,15H,2,7-11H2,1H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMNVYUACTHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.